molecular formula C19H19NO4 B557960 Fmoc-alpha-methylalanine CAS No. 94744-50-0

Fmoc-alpha-methylalanine

Cat. No. B557960
CAS RN: 94744-50-0
M. Wt: 325.4 g/mol
InChI Key: HOZZVEPRYYCBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-alpha-methylalanine is a synthetic amino acid that can be used as an anticancer agent . It has been shown to inhibit the growth of prostate cancer cells and induce cell death by inhibiting protein synthesis .


Synthesis Analysis

The synthesis of Fmoc-alpha-methylalanine involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain .


Molecular Structure Analysis

The molecular formula of Fmoc-alpha-methylalanine is C19H19NO4 . Its molecular weight is 325.36 g/mol . The structure of Fmoc-alpha-methylalanine includes a fluorenyl group, which contributes to its hydrophobicity and aromaticity .


Chemical Reactions Analysis

Fmoc-alpha-methylalanine can self-assemble into supramolecular nanostructures under aqueous conditions . This self-assembly is facilitated by the inherent hydrophobicity and aromaticity of the Fmoc moiety .


Physical And Chemical Properties Analysis

Fmoc-alpha-methylalanine has a predicted density of 1.256±0.06 g/cm3 . Its melting point is 182-188°C, and its boiling point is 544.3±33.0 °C . The refractive index is 1.614 .

Scientific Research Applications

Peptide Synthesis

Fmoc-alpha-methylalanine plays a crucial role in the field of peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used for the protection of amino acids in automated solid-phase peptide synthesis due to its stability and ease of removal. The introduction of alpha-methylalanine, with its methyl group substitution, adds steric hindrance, which can be beneficial in controlling peptide conformation and enhancing the stability of peptides against enzymatic degradation. This makes Fmoc-alpha-methylalanine an important building block in the synthesis of therapeutic peptides and the study of protein-protein interactions. Research has demonstrated the direct synthesis of Fmoc-protected amino acids, including modifications to phenylalanines and 4-oxoamino acids, showcasing the versatility of Fmoc chemistry in synthesizing complex amino acid derivatives and peptides with specific functional properties (Deboves et al., 2001).

Protein Ligation and Modification

The application of Fmoc-alpha-methylalanine extends beyond peptide synthesis to protein ligation and modification techniques. Fmoc chemistry facilitates the incorporation of unnatural amino acids, like alpha-methylalanine, into peptides and proteins, enabling the study of protein structure and function, the development of protein-based therapeutics, and the creation of novel bioconjugates. For example, the use of Fmoc-protected amino acids in the synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis highlights the adaptability of Fmoc chemistry in producing peptides with modified backbones, which are of interest in the development of peptidomimetics and therapeutic agents with enhanced biological activity and stability (Biron & Kessler, 2005).

Self-Assembly and Material Science

Fmoc-modified amino acids, including alpha-methylalanine, have shown significant potential in the field of material science due to their self-assembly properties. The hydrophobic and aromatic nature of the Fmoc group, combined with the structural features of alpha-methylalanine, can lead to the formation of well-defined nanostructures. These self-assembled materials have applications ranging from biotemplating and drug delivery to the development of therapeutic and catalytic agents. The study of Fmoc-modified amino acids and short peptides as simple bio-inspired building blocks for the fabrication of functional materials showcases the intersection of organic chemistry and nanotechnology, opening new avenues for the development of biomaterials with tailored properties (Tao et al., 2016).

Safety And Hazards

Fmoc-alpha-methylalanine is not classified as a hazardous substance or mixture .

Future Directions

Research on Fmoc-alpha-methylalanine is ongoing, with a focus on its self-assembly properties and potential applications in the fabrication of biofunctional materials . There is also interest in its potential use in the design of distinct micro/nanostructures .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-19(2,17(21)22)20-18(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,11H2,1-2H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZZVEPRYYCBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373235
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-alpha-methylalanine

CAS RN

94744-50-0
Record name 2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-2-methylpropionic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94744-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-fmoc-c-a-methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094744500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fmoc-alpha-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-a-aminoisobutyric acid, N-Fmoc-C-a-methylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.